5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one
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Overview
Description
5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylpiperidinyl group, and a pyridopyrimidinone core. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidinone core, followed by the introduction of the bromophenyl and methylpiperidinyl groups. Common reagents used in these reactions include bromine, piperidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the pyridopyrimidinone core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be harnessed to create materials with specific functionalities, such as improved durability or enhanced performance.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one include:
- 5-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one
- 5-(4-Fluorophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C19H19BrN4O |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19BrN4O/c1-12-7-10-24(11-8-12)19-22-17-16(18(25)23-19)15(6-9-21-17)13-2-4-14(20)5-3-13/h2-6,9,12H,7-8,10-11H2,1H3,(H,21,22,23,25) |
InChI Key |
JLTWYGCQOLHIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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